4-Hydroxypipecolic acid

Descripción general

Descripción

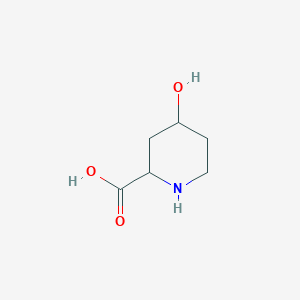

4-Hydroxypipecolic acid is a hydroxylated derivative of pipecolic acid, a non-proteinogenic amino acid. This compound is characterized by the presence of a hydroxyl group at the fourth position of the pipecolic acid structure. It is known for its role in plant systemic acquired resistance, where it acts as a signaling molecule to enhance plant immunity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxypipecolic acid can be synthesized through enzymatic hydroxylation of L-pipecolic acid using L-proline cis-4-hydroxylases. This method involves the use of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation at specific carbon positions with high chiral selectivity . The reaction conditions typically include the presence of α-ketoglutarate, FeSO₄, and ascorbic acid to maintain the stability of Fe(II) ions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through whole-cell catalysis in water, which reduces the loss of Fe(II) ions. The reaction system optimization involves continuous supplementation of Fe(II) ions and the use of amino protection strategies to improve the resolution of isomer products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxypipecolic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to pipecolic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 4-oxopipecolic acid.

Reduction: Formation of pipecolic acid.

Substitution: Formation of various substituted pipecolic acid derivatives.

Aplicaciones Científicas De Investigación

Anti-Diabetic Properties

4-Hydroxypipecolic acid has been studied for its anti-diabetic effects. Research indicates that treatment with 4-HPA significantly reduces fasting blood glucose levels and improves lipid profiles in diabetic models. In a study involving C57BL/KsJ-db/db mice, administration of 50 mg/kg body weight of 4-HPA resulted in:

-

Reduction in:

- Fasting blood glucose

- Plasma triglycerides

- Cholesterol

- Low-density lipoprotein (LDL) cholesterol

-

Increase in:

- High-density lipoprotein (HDL) cholesterol

Additionally, the antioxidant activity of 4-HPA was assessed by measuring malondialdehyde levels and enzyme activities (catalase, glutathione peroxidase, and superoxide dismutase), showing significant improvements in oxidative stress markers in hepatic and renal tissues .

Neuropharmacological Potential

4-HPA is also being investigated for its role as a precursor in the synthesis of NMDA receptor antagonists, which are crucial in treating neurological disorders. Its derivatives have been utilized to design peptidomimetics that can interact selectively with various protein targets, highlighting its potential in drug development .

Protein Design and Peptidomimetics

The structural properties of 4-HPA make it a valuable component in the design of peptidomimetics. Its ability to influence conformational dynamics allows researchers to explore new avenues in drug design where traditional peptides may not be effective due to stability issues .

Natural Product Chemistry

This compound is naturally occurring in several plant species, including those from the Acacia genus. Its extraction and characterization from these plants contribute to understanding plant biochemistry and the potential for developing natural product-based pharmaceuticals .

Synthesis and Derivatives

Several studies have documented the effects and applications of 4-HPA:

- Study on Anti-Diabetic Effects: A controlled experiment showed a significant decrease in oxidative stress markers in diabetic mice treated with 4-HPA compared to untreated controls .

- Exploration in Neuropharmacology: Research into NMDA receptor antagonists derived from 4-HPA demonstrated potential therapeutic effects against neurodegenerative diseases .

Mecanismo De Acción

4-Hydroxypipecolic acid exerts its effects through its role as a signaling molecule in plant systemic acquired resistance. Upon pathogen attack, it is synthesized from pipecolic acid and accumulates in distal leaves, where it triggers immune responses. The compound activates the salicylic acid biosynthesis pathway through the isochorismate pathway, leading to the induction of systemic acquired resistance marker genes . The key molecular targets include enzymes such as ALD1, SARD4, and FMO1, which are involved in its biosynthesis .

Comparación Con Compuestos Similares

4-Hydroxypipecolic acid can be compared with other hydroxylated pipecolic acid derivatives:

cis-5-Hydroxy-L-pipecolic acid: Another hydroxylated derivative with similar chiral properties and applications in chiral synthesis.

cis-4-Hydroxyphosphonic acid: A phosphonic analog with applications in the synthesis of bioactive compounds.

cis-4-Hydroxyphosphinic acid: A phosphinic analog used in the synthesis of peptide antibiotics and other therapeutic agents.

Uniqueness: this compound is unique due to its specific role in plant immunity and its use as a chiral building block in various synthetic applications. Its ability to act as a signaling molecule in systemic acquired resistance sets it apart from other similar compounds .

Actividad Biológica

4-Hydroxypipecolic acid (4-HPA) is a cyclic amino acid that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is a derivative of pipecolic acid, characterized by the presence of a hydroxyl group at the 4-position of the piperidine ring. It has been isolated from various natural sources, including plants such as Peganum harmala and Acacia species, and exhibits potential therapeutic properties.

Biological Activities

1. Antidiabetic Effects

Research has demonstrated that 4-HPA exhibits significant antidiabetic properties. In a study involving C57BL/KsJ-db/db mice, administration of 4-HPA at a dose of 50 mg/kg for 10 days resulted in:

- A significant reduction in fasting blood glucose levels.

- Lowered plasma triglycerides and cholesterol levels.

- Increased levels of high-density lipoprotein cholesterol (HDL-C) compared to vehicle-treated controls .

The compound also enhanced antioxidant enzyme activities, specifically catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD), while reducing lipid peroxidation markers in hepatic and renal tissues .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | 4-HPA Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15* |

| Plasma Triglycerides (mg/dL) | 300 ± 25 | 180 ± 20* |

| HDL-C (mg/dL) | 30 ± 5 | 50 ± 5* |

| CAT Activity (U/mg protein) | 10 ± 2 | 20 ± 3* |

| GSH-Px Activity (U/mg protein) | 8 ± 1 | 15 ± 2* |

| SOD Activity (U/mg protein) | 5 ± 1 | 10 ± 2* |

(*p < 0.05 compared to control)

2. Antioxidant Properties

The antioxidant activity of 4-HPA has been substantiated through various assays. The compound significantly decreased malondialdehyde (MDA) levels, a marker for lipid peroxidation, indicating its potential in mitigating oxidative stress .

3. Glucose Uptake Stimulation

Another notable property of 4-HPA is its ability to stimulate glucose uptake in skeletal muscle cells. It was found to enhance GLUT4 translocation from intracellular compartments to the cell surface, thereby promoting glucose utilization . This mechanism underlines its potential as a therapeutic agent for managing insulin resistance.

Case Studies

Case Study: Antidiabetic Efficacy in Diabetic Models

In a controlled study involving diabetic rats, treatment with ethanol extracts containing 4-HPA led to:

- Improved insulin sensitivity.

- Enhanced glucose tolerance tests.

- A marked decrease in body weight associated with reduced fat mass.

These findings suggest that the compound may play a role in weight management and metabolic regulation in diabetic conditions .

The biological activities of 4-HPA can be attributed to several mechanisms:

- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes such as SOD and GSH-Px, it mitigates oxidative damage.

- Insulin Sensitization : The stimulation of GLUT4 translocation suggests an insulin-mimetic effect, which could be beneficial for type II diabetes management.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory markers, although further research is needed to elucidate this pathway fully.

Propiedades

IUPAC Name |

4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931402 | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14228-16-1 | |

| Record name | 4-Hydroxypipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxypipecolic acid?

A1: The molecular formula of 4-HPA is C6H11NO3, and its molecular weight is 145.16 g/mol.

Q2: In which natural sources can this compound be found?

A2: 4-HPA has been identified in various plant species, particularly within the legume family. It is notably found in Acacia species, with concentrations fluctuating depending on the season. [ [] ] Additionally, 4-HPA has been isolated from the seeds of Peganum harmala. [ [] ]

Q3: Are there specific analytical techniques employed to detect and quantify 4-HPA?

A3: High-performance liquid chromatography (HPLC) coupled with dinitrophenyl derivatization stands out as a sensitive method for determining 4-HPA levels in plant material. This technique exhibits a detection limit of 100 pmol for 4-HPA. [ [] ]

Q4: How many stereoisomers of 4-HPA exist, and how are they synthesized?

A4: 4-HPA possesses four stereoisomers. Various synthetic strategies have been explored to obtain these isomers, including:

- Chemoenzymatic synthesis: This method utilizes enzymes like lipases for resolution of racemic mixtures. [ [, ] ]

- Stereoselective cycloaddition: Controlled reactions with nitrones enable the synthesis of specific isomers. [ [] ]

- Chiral pool synthesis: Starting from chiral precursors like D-glucoheptono-1,4-lactone or D-glucosamine allows for stereocontrolled synthesis. [ [, , ] ]

Q5: What are the known biological activities of 4-HPA?

A5: 4-HPA exhibits various biological activities, including:

- Anti-diabetic effects: In studies with diabetic mice, 4-HPA demonstrated a significant reduction in blood glucose levels, triglycerides, and cholesterol. [ [] ]

- Anti-oxidant properties: 4-HPA has shown antioxidant activity in the liver and kidney tissues of mice, reducing lipid peroxidation and enhancing the activity of antioxidant enzymes. [ [] ]

- Glucose uptake stimulation: Research indicates that 4-HPA may stimulate glucose uptake in skeletal muscle cells, potentially through increased GLUT4 translocation. [ [] ]

Q6: How does 4-HPA exert its anti-diabetic effects?

A6: While the exact mechanism remains under investigation, studies suggest 4-HPA may influence glucose metabolism through multiple pathways:

- Increased GLUT4 translocation: Enhanced glucose uptake in skeletal muscle cells. [ [] ]

- Modulation of lipid metabolism: Reduction in plasma triglycerides and cholesterol levels observed in animal models. [ [] ]

Q7: Are there any known interactions of 4-HPA with biological targets?

A7: Although limited information is available on the specific molecular targets of 4-HPA, research points to potential interactions with:

- Glucose transporters: Evidence suggests 4-HPA might impact glucose uptake by influencing GLUT4 translocation. [ [] ]

- NMDA receptors: The sulfate ester of trans-4-hydroxypipecolic acid has been identified as a potent and selective modulator of NMDA receptors, playing a role in the central nervous system. [ [] ]

Q8: Does 4-HPA exhibit any toxicity?

A8: While 4-HPA generally appears to be well-tolerated in animal studies, comprehensive toxicological data, especially regarding long-term effects, remains limited and requires further investigation. [ [] ]

Q9: What are the key areas for future research on 4-HPA?

A9: Further research on 4-HPA should focus on:

- Studies have investigated the use of 4-HPA as a chiral building block in the synthesis of various biologically active compounds, including piperidine alkaloids. [ [, ] ]

- The biosynthesis of 4-HPA in plants has been a subject of research, aiming to understand the metabolic pathways involved. [ [] ]

- 4-HPA derivatives, such as the sulfate ester, have shown promise as potential therapeutic agents for neurological disorders. [ [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.